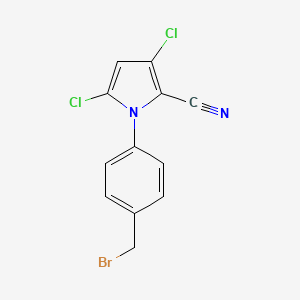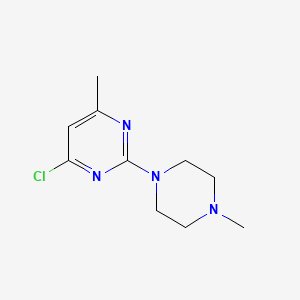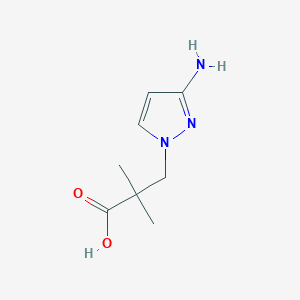![molecular formula C8H12N4S B13088631 2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine](/img/structure/B13088631.png)
2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine is a heterocyclic compound that features both imidazole and thiadiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylimidazole with thiadiazole derivatives in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and inert atmosphere to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethanamine group, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated reagents like bromoethane; reactions often require a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole-thiadiazole ketones, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The pathways involved can vary depending on the specific biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
- 3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine
- 1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine
Uniqueness
2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position of the imidazole ring can affect its binding affinity and selectivity towards molecular targets, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C8H12N4S |
|---|---|
Poids moléculaire |
196.28 g/mol |
Nom IUPAC |
2-(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H12N4S/c1-2-7-11-12-6(3-4-9)5-10-8(12)13-7/h5H,2-4,9H2,1H3 |
Clé InChI |
HRMGALVLGKQQEY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN2C(=CN=C2S1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



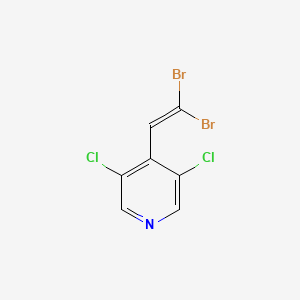
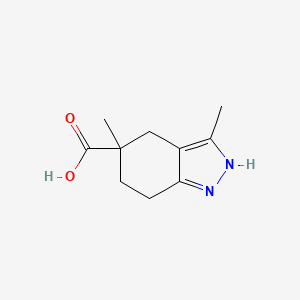
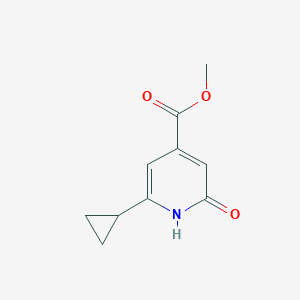
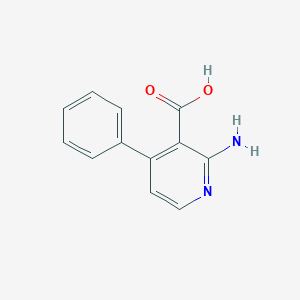
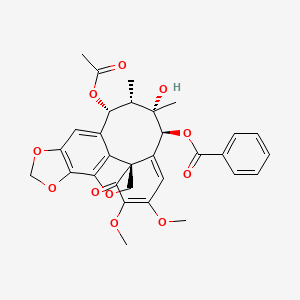
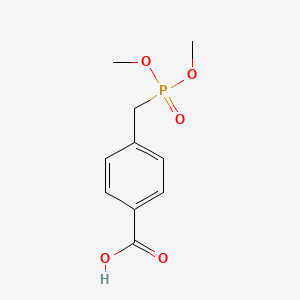
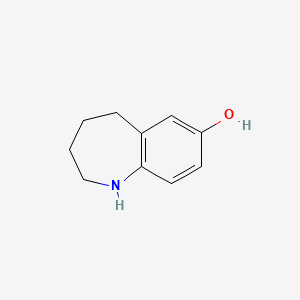
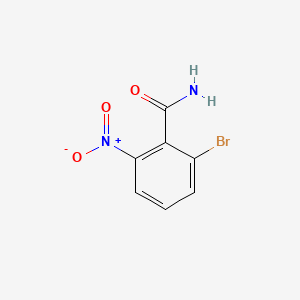
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088610.png)
